(4-Amino-7-(tetrahydrofuran-3-yl)imidazo[5,1-f][1,2,4]triazin-5-yl)methanol
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Overview
Description
(4-Amino-7-(tetrahydrofuran-3-yl)imidazo[5,1-f][1,2,4]triazin-5-yl)methanol is a complex organic compound with a unique structure that includes an imidazo[5,1-f][1,2,4]triazin core and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-7-(tetrahydrofuran-3-yl)imidazo[5,1-f][1,2,4]triazin-5-yl)methanol typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazo[5,1-f][1,2,4]triazin core, followed by the introduction of the tetrahydrofuran ring and the amino group. The final step involves the addition of the methanol group.
Formation of Imidazo[5,1-f][1,2,4]triazin Core: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of Tetrahydrofuran Ring: This step may involve a nucleophilic substitution reaction where a suitable tetrahydrofuran derivative is introduced.
Addition of Amino Group: This can be done through an amination reaction using ammonia or an amine derivative.
Addition of Methanol Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-7-(tetrahydrofuran-3-yl)imidazo[5,1-f][1,2,4]triazin-5-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(4-Amino-7-(tetrahydrofuran-3-yl)imidazo[5,1-f][1,2,4]triazin-5-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Amino-7-(tetrahydrofuran-3-yl)imidazo[5,1-f][1,2,4]triazin-5-yl)methanol involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation, receptor binding, or modulation of metabolic pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(4-Amino-7-(tetrahydrofuran-3-yl)imidazo[5,1-f][1,2,4]triazin-5-yl)methanol is unique due to its specific structure, which combines an imidazo[5,1-f][1,2,4]triazin core with a tetrahydrofuran ring and an amino group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H13N5O2 |
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Molecular Weight |
235.24 g/mol |
IUPAC Name |
[4-amino-7-(oxolan-3-yl)imidazo[5,1-f][1,2,4]triazin-5-yl]methanol |
InChI |
InChI=1S/C10H13N5O2/c11-9-8-7(3-16)14-10(6-1-2-17-4-6)15(8)13-5-12-9/h5-6,16H,1-4H2,(H2,11,12,13) |
InChI Key |
WCHHDJQPKJCTBF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C2=NC(=C3N2N=CN=C3N)CO |
Origin of Product |
United States |
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